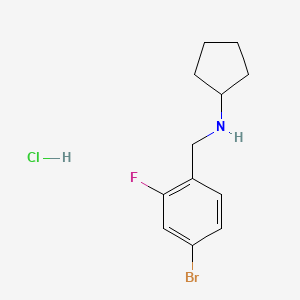

N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl

Description

Properties

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]cyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN.ClH/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11;/h5-7,11,15H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJPAIUGIRTPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=C(C=C(C=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride generally proceeds through:

- Preparation of a halogenated benzyl intermediate (e.g., 4-bromo-2-fluorobenzyl alcohol or nitrile)

- Conversion of the intermediate into a reactive precursor such as an azide or oxime

- Reduction or hydrogenation to the corresponding primary amine

- Subsequent N-alkylation or amination with cyclopentylamine or cyclopentyl derivatives

- Formation of the hydrochloride salt for isolation and purification

Preparation of Halogenated Benzylamine Intermediates

Oximation and Hydrogenation Route

A classical approach to halogenated benzylamines involves:

Step 1: Oximation

4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in aqueous medium under basic conditions to form 4-bromobenzaldoxime. The reaction is performed at approximately 70 °C under nitrogen atmosphere to avoid oxidation. A white crystalline oxime precipitates during the reaction, which is isolated by filtration and dried. This step typically yields around 96% of the oxime intermediate.Step 2: Hydrogenation

The oxime is then hydrogenated using a non-palladium noble metal catalyst in a glass reactor under controlled temperature (70 °C) and hydrogen atmosphere. The hydrogenation converts the oxime to 4-bromobenzylamine, which is isolated as a white crystalline powder with high yield (~96%).

This two-step method is well-documented for preparing halogenated benzylamines with high purity and yield.

Reduction of Benzonitrile Using Borane-THF Complex

Another synthetic route involves the reduction of 4-bromo-2-fluorobenzonitrile to the corresponding benzylamine:

- 4-Bromo-2-fluorobenzonitrile is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.

- Borane-tetrahydrofuran complex (1 M in THF) is added dropwise to the solution.

- The mixture is stirred initially at 0 °C, then warmed to room temperature and stirred for 16 hours.

- Methanol is added to quench the reaction, followed by aqueous workup with sodium hydroxide and extraction with ethyl acetate.

- The product, 4-bromo-2-fluorobenzylamine, is obtained as a yellow oil.

This method is advantageous for direct conversion of nitriles to amines under mild conditions.

Catalytic Staudinger Reduction of Azide Precursors

A modern and sustainable approach involves the catalytic Staudinger reduction of 4-bromo-2-fluorobenzyl azide to the corresponding amine:

- The azide precursor is prepared from 4-bromo-2-fluorobenzyl alcohol by substitution reactions.

- Catalytic amounts of triphenylphosphine (Ph3P) are used to reduce the azide to the amine at room temperature or mildly elevated temperatures.

- Reaction times and yields depend on the catalyst loading and temperature; for example, 5 mol% Ph3P at 60 °C completes the reaction within 4 hours with high conversion.

- The isolated yield of 4-bromo-2-fluorobenzylamine hydrochloride via this method can reach up to 99%.

This method is noted for its mild conditions, high efficiency, and sustainability compared to traditional hydrogenation.

N-Cyclopentylation and Hydrochloride Salt Formation

While direct literature on the N-cyclopentylation of 4-bromo-2-fluorobenzylamine is limited in the provided sources, the general approach involves:

- Reacting 4-bromo-2-fluorobenzylamine with cyclopentylamine or cyclopentyl halides under nucleophilic substitution or reductive amination conditions.

- The resulting N-cyclopentyl derivative is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- The hydrochloride salt form enhances the compound's stability and facilitates purification.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The oximation-hydrogenation route is a classical, high-yielding method suitable for scale-up and industrial synthesis.

- Borane-THF reduction offers a direct and efficient conversion from nitrile to amine but requires careful handling of borane reagents.

- Catalytic Staudinger reduction is an emerging green chemistry method that avoids heavy metal catalysts and harsh conditions, providing excellent yields and selectivity.

- The formation of the hydrochloride salt is essential for isolating the N-cyclopentyl derivative in a stable, crystalline form suitable for further applications.

- Reaction conditions such as temperature, catalyst loading, and atmosphere (e.g., nitrogen blanket) are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride is being investigated for its potential therapeutic uses. Its structural features make it a candidate for drug development targeting specific biological pathways.

- Potential Therapeutic Agents : The compound has shown promise in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems. For instance, halogenated benzylamines are known to act on serotonin receptors, which are critical in mood regulation and anxiety disorders .

- Antitumor Activity : Research indicates that compounds similar to N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further investigation as anticancer agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride can be utilized as a precursor in the synthesis of more complex organic molecules. Its bromine atom acts as a good leaving group, facilitating nucleophilic substitutions that are essential in constructing various organic frameworks .

- Synthesis of Fine Chemicals : It is employed in the synthesis of fine organic chemicals used across pharmaceuticals, agrochemicals, and flavoring agents. The reactivity of halogenated amines allows for diverse chemical transformations, which are valuable in producing specialized compounds .

Material Science

In material science, N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride can be applied in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure allows for modifications that can lead to novel materials with tailored characteristics .

- Nanotechnology : Research into nanomaterials has identified halogenated compounds as effective agents for functionalizing nanoparticles, improving their stability and dispersibility in various solvents, which is crucial for applications in drug delivery systems and diagnostics .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated cytotoxic effects on breast cancer cells with IC50 values indicating potential for drug development. |

| Study B | Organic Synthesis | Utilized as a key intermediate for synthesizing bioactive compounds with improved efficacy against bacterial strains. |

| Study C | Polymer Chemistry | Incorporated into polymer matrices resulting in enhanced mechanical properties and thermal stability compared to unmodified polymers. |

Mechanism of Action

The mechanism of action of N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1403483-57-7

- Molecular Formula : C₁₂H₁₆BrFN·HCl

- Structure : Comprises a 4-bromo-2-fluorobenzylamine backbone with an N-cyclopentyl substituent, forming a hydrochloride salt.

Physical Properties :

A detailed comparison with structurally or functionally related compounds is provided below, supported by research findings and applications.

Table 1: Comparative Analysis of N-Cyclopentyl 4-bromo-2-fluorobenzylamine, HCl and Analogues

Key Findings:

Enzyme Inhibition: The N-cyclopentyl derivative exhibits potent 11β-HSD1 inhibition (IC₅₀ = 0.07 µM), outperforming carbenoxolone (a reference inhibitor) in selectivity . In contrast, the parent amine (4-bromo-2-fluorobenzylamine) lacks reported enzyme inhibition, highlighting the critical role of the cyclopentyl group in target binding .

Structural Impact on Activity: Positional Isomerism: The 2-bromo-4-fluoro isomer (CAS 289038-14-8) likely has reduced binding affinity due to altered steric and electronic effects compared to the 4-bromo-2-fluoro configuration . Substituent Effects: Nitro or amino acid moieties (e.g., in N-cyclopentyl-5-fluoro-2-nitroaniline) shift applications toward non-enzymatic uses, such as peptide synthesis .

Synthetic Utility :

- This compound is synthesized via alkylation of 4-bromo-2-fluorobenzylamine with cyclopentyl halides, followed by HCl salt formation .

- In comparison, the parent amine is used in multi-step alkaloid syntheses (e.g., (–)-ranirestat) but requires additional functionalization for biological activity .

Market and Industrial Relevance :

Biological Activity

N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Understanding its biological activity involves examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride can be represented as follows:

- Chemical Formula : C12H14BrClFN

- Molecular Weight : 303.6 g/mol

- IUPAC Name : N-cyclopentyl-4-bromo-2-fluorobenzylamine hydrochloride

This compound features a cyclopentyl group, a bromo substituent, and a fluorine atom on the benzyl moiety, which are critical for its biological activity.

N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Kinase Inhibition : The compound has been noted for its potential to inhibit specific kinases involved in cancer cell proliferation. For instance, it may inhibit NEK4 (never in mitosis A related kinase 4), which is associated with non-small cell lung cancer (NSCLC) .

- EGFR Mutant Activity : Research indicates that compounds similar to N-Cyclopentyl 4-bromo-2-fluorobenzylamine show significant anti-proliferative effects against EGFR-mutant NSCLC cells. This is partly due to their ability to inhibit key signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated that N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride analogues significantly reduced cell viability in EGFR-mutant NSCLC models. The mechanism was linked to the inhibition of NEK4, which plays a role in cell survival and proliferation .

- In Vitro Experiments : Various in vitro assays have shown that this compound can effectively induce apoptosis in cancer cells by modulating the apoptotic pathways associated with TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) .

Safety and Toxicology

While exploring the biological activity of N-Cyclopentyl 4-bromo-2-fluorobenzylamine hydrochloride, it is crucial to consider its safety profile:

Q & A

Q. What are the recommended synthetic routes for N-Cyclopentyl 4-bromo-2-fluorobenzylamine HCl in academic research?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 4-bromo-2-fluorobenzyl bromide with cyclopentylamine under basic conditions (e.g., K₂CO₃ in THF), followed by HCl treatment to isolate the hydrochloride salt . Key steps include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Physicochemical characterization :

Q. What in vitro assays are suitable for evaluating its biological activity?

- 11β-HSD1 inhibition :

- Assay : Microsomal preparations from transfected HEK293 cells, using cortisone as a substrate.

- IC₅₀ determination : Dose-response curves (0.01–10 µM); reported IC₅₀ = 0.07 µM for derivatives with similar scaffolds .

- Anticancer activity :

- Cell viability : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at 10 µM. Note: Derivatives show modest activity (10–30% viability reduction) .

Advanced Research Questions

Q. How do structural modifications influence 11β-HSD1 inhibitory activity?

Structure-Activity Relationship (SAR) insights :

- Cyclopentyl group : Enhances selectivity over 11β-HSD2. Removal reduces potency by >50% .

- Halogen positioning : 2-Fluoro substitution increases membrane permeability vs. 3-fluoro analogs (logP = 2.1 vs. 1.8) .

- Spiro systems : Derivatives with thiazole-cyclohexane spiro structures show IC₅₀ < 0.1 µM due to improved hydrophobic interactions .

Q. What computational methods predict binding affinity with 11β-HSD1?

- Docking studies : Use AutoDock Vina with the enzyme’s crystal structure (PDB: 4K1L). Focus on the catalytic triad (Ser170, Tyr183, Lys187).

- MD simulations : Analyze stability of ligand-enzyme complexes (GROMACS, 100 ns trajectories). Key findings:

- Cyclopentyl group occupies a hydrophobic pocket near Leu217.

- Bromine forms halogen bonds with Thr124 .

Q. What challenges arise in analyzing enantiomeric purity, and how are they addressed?

- Chiral separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 90:10).

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .

- Synthesis control : Employ enantiopure cyclopentylamine precursors to avoid racemization during benzylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.